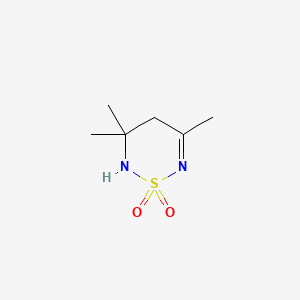

2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide typically involves the reaction of cyclic imidates with taurine . This method allows for the preparation of the compound in bulk quantities. Another common method involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Analyse Chemischer Reaktionen

Types of Reactions

2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reductive cleavage with sodium cyanoborohydride can be used to synthesize medium-sized ring azasultams.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and sulfur atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium cyanoborohydride for reduction. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and azasultams, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is a chemical compound with the molecular formula C6H12N2O2S and a molecular weight of 176.24 g/mol . It is also known by several synonyms, including 3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide and 73908-90-4 .

Chemical Structure and Identifiers

The compound has the following identifiers :

- PubChem CID: 97187

- IUPAC Name: 3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide

- InChI: InChI=1S/C6H12N2O2S/c1-5-4-6(2,3)8-11(9,10)7-5/h8H,4H2,1-3H3

- InChIKey: PYKLLNFDKBCHKB-UHFFFAOYSA-N

- SMILES: CC1=NS(=O)(=O)NC(C1)(C)C

Potential Applications

While the primary search result provides structural and chemical information, additional searches suggest potential applications of related compounds:

- Sweet Flavor Modifier: 5-substituted 4-amino-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxides can be used as sweet flavor modifiers .

- Antitumor Activity: Several pharmacophores containing 1,3,4-thiadiazoles have been reported with potential antitumor activity .

- Pharmacological Activities: 1,3,4-thiadiazole derivatives exhibit diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, analgesic, and anticancer properties .

- Anti-TMV Activity: The incorporation of a 1,3,4-oxadiazole moiety in the skeleton of 1,2,3-thiadiazoles significantly increased the anti-TMV (Tobacco Mosaic Virus) activity .

Related Research on Thiadiazoles

Thiadiazoles, in general, have been investigated for various medicinal applications:

- 1,2,3-Thiadiazoles: are used for anti-TMV activity .

- 1,3,4-Thiadiazoles: are used for antifungal, antibacterial, anti-inflammatory, analgesic, antileishmanial, anticancer, antihepatitis B viral, central nervous system (CNS) depressant, antioxidant, molluscicidal, antidiabetic, diuretic, antihypertensive, anticonvulsant, and antitubercular activities .

- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: have anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular activities, and act as enzyme inhibitors .

Data Tables and Case Studies

Wirkmechanismus

The mechanism by which 2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide exerts its effects involves interaction with specific molecular targets. For instance, it can act as an ATP-sensitive potassium channel opener, influencing insulin release and cardiovascular functions . The compound’s activity is often mediated through its interaction with enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,2,4-Benzothiadiazine 1,1-dioxide: Known for its cardiovascular and hypertensive effects.

3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: Studied for its fungicidal activity.

Uniqueness

2H-1,2,6-Thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is unique due to its specific ring structure and the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This makes it distinct from other thiadiazine derivatives and potentially more versatile in its applications.

Biologische Aktivität

The compound 2H-1,2,6-thiadiazine, 3,4-dihydro-3,3,5-trimethyl-, 1,1-dioxide is a heterocyclic compound belonging to the thiadiazine family. Its unique structural features contribute to various biological activities that have been explored in scientific research. This article provides a comprehensive overview of its biological activity, including pharmacological effects, synthesis methods, and case studies.

Chemical Structure and Properties

- Molecular Formula: C₇H₁₁N₂O₂S

- Molecular Weight: 175.24 g/mol

- CAS Number: 697-44-9

Synthesis Methods

The synthesis of thiadiazine derivatives typically involves the reaction of thioketones with hydrazines or other electrophiles. For instance:

- Method 1: Reaction of thioketones with hydrazine derivatives under acidic conditions.

- Method 2: Use of isothiocyanates to form thiadiazine rings via cyclization reactions.

Antimicrobial Properties

Research has shown that thiadiazine derivatives exhibit significant antimicrobial activity against various pathogens. A study evaluated the effectiveness of synthesized thiadiazines against Candida species and found that certain derivatives demonstrated higher potency than conventional antifungal agents like ketoconazole .

Anticancer Activity

Thiadiazines have also been investigated for their anticancer properties. In vitro studies indicated that some derivatives could inhibit the proliferation of cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves disruption of microtubule formation and induction of apoptosis .

Antioxidant Activity

The antioxidant capacity of thiadiazines has been assessed through various assays. Compounds derived from thiadiazine scaffolds showed promising results in scavenging free radicals and reducing oxidative stress in cellular models .

Case Study 1: Antifungal Activity

In a comparative study, several thiadiazine derivatives were tested against Candida albicans. The results indicated that compounds with specific substitutions on the thiadiazine ring exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal drugs .

| Compound | MIC (µg/mL) | Standard Drug MIC (µg/mL) |

|---|---|---|

| Thiadiazine A | 8 | 16 |

| Thiadiazine B | 4 | 16 |

| Thiadiazine C | 16 | 32 |

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of various thiadiazine derivatives on breast cancer cell lines. The most effective compound demonstrated an IC50 value of approximately 20 µM against MCF-7 cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Thiadiazine X | 20 | MCF-7 |

| Thiadiazine Y | 35 | MDA-MB-231 |

| Thiadiazine Z | 50 | MCF-12 |

Eigenschaften

CAS-Nummer |

73908-90-4 |

|---|---|

Molekularformel |

C6H12N2O2S |

Molekulargewicht |

176.24 g/mol |

IUPAC-Name |

3,3,5-trimethyl-2,4-dihydro-1,2,6-thiadiazine 1,1-dioxide |

InChI |

InChI=1S/C6H12N2O2S/c1-5-4-6(2,3)8-11(9,10)7-5/h8H,4H2,1-3H3 |

InChI-Schlüssel |

PYKLLNFDKBCHKB-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NS(=O)(=O)NC(C1)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.